molecular formula C24H23N3O5 B569091 2-Hydroxypropyl nortadalafil CAS No. 1353020-85-5

2-Hydroxypropyl nortadalafil

Cat. No.: B569091
CAS No.: 1353020-85-5
M. Wt: 433.464
InChI Key: YGRCGCUDAOLEEX-QMWSHBGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxypropyl nortadalafil is a derivative of tadalafil, a well-known phosphodiesterase 5 inhibitor used primarily for the treatment of erectile dysfunction. The compound has a molecular formula of C24H23N3O5 and a molecular weight of 433.46 g/mol . It is characterized by the presence of a hydroxypropyl group attached to the nortadalafil structure, which may influence its pharmacological properties.

Mechanism of Action

Target of Action

2-Hydroxypropyl Nortadalafil is a derivative of Tadalafil . Tadalafil is a member of the phosphodiesterase (PDE) inhibitors, which are known to target and inhibit the enzyme phosphodiesterase type 5 (PDE5) . This enzyme is found in various tissues, most prominently in the corpus cavernosum of the penis and the arteries of the pulmonary vascular bed .

Mode of Action

The compound works by inhibiting PDE5, an enzyme that regulates blood flow in the penis and lungs . By inhibiting this enzyme, this compound enhances the effect of nitric oxide, which is released during sexual stimulation. This leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide/cGMP pathway . When sexual stimulation causes local release of nitric oxide, inhibition of PDE5 by this compound leads to increased levels of cGMP in the corpus cavernosum. This results in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Pharmacokinetics

As a derivative of tadalafil, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . Tadalafil is known to be rapidly absorbed, widely distributed in the body, metabolized by the liver, and excreted in the feces and urine .

Result of Action

The primary result of the action of this compound is the relaxation of smooth muscle tissue and increased blood flow to certain areas of the body . This can lead to the resolution of erectile dysfunction symptoms or the reduction of pulmonary arterial hypertension .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the compound . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

2-Hydroxypropyl nortadalafil plays a significant role in biochemical reactions, particularly as a phosphodiesterase 5 inhibitor . This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) in cells, which is crucial for various physiological processes. The compound interacts with enzymes such as phosphodiesterase 5, proteins involved in the cGMP pathway, and other biomolecules that regulate vascular smooth muscle relaxation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting phosphodiesterase 5, it increases cGMP levels, leading to enhanced vasodilation and improved blood flow. This effect is particularly significant in vascular smooth muscle cells, where it promotes relaxation and reduces cellular contraction . Additionally, the compound may impact gene expression related to the cGMP pathway, further influencing cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of phosphodiesterase 5, thereby inhibiting its activity . This inhibition prevents the breakdown of cGMP, resulting in elevated cGMP levels within cells. The increased cGMP activates protein kinase G, which phosphorylates various target proteins, leading to vasodilation and other physiological effects . The compound’s interaction with phosphodiesterase 5 is highly specific, ensuring targeted inhibition and minimal off-target effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits stability under controlled conditions, with minimal degradation over extended periods. Long-term studies have shown sustained effects on cellular function, particularly in maintaining elevated cGMP levels and promoting vasodilation . The compound’s stability and efficacy may vary depending on storage conditions and experimental setups.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with different dosages . At lower doses, the compound effectively inhibits phosphodiesterase 5, leading to increased cGMP levels and improved vascular function. At higher doses, potential toxic or adverse effects may be observed, including excessive vasodilation and hypotension . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as phosphodiesterase 5 . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to facilitate its excretion from the body . These metabolic processes ensure the compound’s pharmacokinetic properties are maintained, allowing for effective therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its interaction with these proteins, which facilitate its localization to target sites such as vascular smooth muscle cells . This targeted distribution ensures the compound’s efficacy in promoting vasodilation and improving blood flow.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with phosphodiesterase 5 and other components of the cGMP pathway . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects. Additionally, post-translational modifications may direct the compound to specific cellular compartments, enhancing its functional activity .

Preparation Methods

The synthesis of 2-hydroxypropyl nortadalafil involves several steps, typically starting from tadalafil. The key synthetic route includes the introduction of the hydroxypropyl group to the nortadalafil structure. This can be achieved through various chemical reactions, including nucleophilic substitution and reduction reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and methanol, with heating and sonication to facilitate the reaction .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-Hydroxypropyl nortadalafil undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydroxypropyl nortadalafil has several scientific research applications, including:

Comparison with Similar Compounds

2-Hydroxypropyl nortadalafil can be compared with other similar compounds, such as:

    Tadalafil: The parent compound, used for the treatment of erectile dysfunction.

    Sildenafil: Another PDE5 inhibitor with a different chemical structure and pharmacological profile.

    Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different chemical properties.

The uniqueness of this compound lies in the presence of the hydroxypropyl group, which may confer distinct pharmacological properties compared to its parent compound and other PDE5 inhibitors .

Properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRCGCUDAOLEEX-QMWSHBGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347612
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353020-85-5
Record name 2-Hydroxypropyl nortadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353020855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYPROPYL NORTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBI9RRK02V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.